molecular formula C4H3F3O2 B1204542 Vinyl trifluoroacetate CAS No. 433-28-3

Vinyl trifluoroacetate

Cat. No. B1204542
CAS RN: 433-28-3
M. Wt: 140.06 g/mol
InChI Key: ZBGRMWIREQJHPK-UHFFFAOYSA-N
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Description

Vinyl trifluoroacetate (VTFAc) is a chemical compound with the molecular formula C4H3F3O2 . It has a molecular weight of 140.06 g/mol . It is used in laboratory chemicals and in the synthesis of substances .


Synthesis Analysis

The radical polymerization of vinyl trifluoroacetate (VTFAc) exhibits the features of a reversible-deactivation radical polymerization . The xanthate-mediated polymerization of VTFAc results in a decrease in the overall rate of polymerization compared to conventional radical polymerization .


Molecular Structure Analysis

The IUPAC name for Vinyl trifluoroacetate is ethenyl 2,2,2-trifluoroacetate . The InChI is 1S/C4H3F3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 and the InChIKey is ZBGRMWIREQJHPK-UHFFFAOYSA-N . The Canonical SMILES string is C=COC(=O)C(F)(F)F .


Physical And Chemical Properties Analysis

Vinyl trifluoroacetate is a liquid that contains 10 ppm tert-butylcatechol as an inhibitor . It has a refractive index of 1.317 (lit.) and a boiling point of 40 °C/750 mmHg (lit.) . The density of Vinyl trifluoroacetate is 1.203 g/mL at 25 °C (lit.) .

Scientific Research Applications

Ferroelectric Behavior in Paracrystalline Poly(Vinyl Trifluoroacetate)

Scientific Field

Polymer Engineering

Summary of Application

The dielectric behavior in paracrystalline poly(vinyl trifluoroacetate) was investigated from the viewpoint of ferroelectricity . This polymer has a large CF3 dipole moment (2.3 Debye) and structural defects due to the atactic sequence in its chain conformation .

Methods of Application

The dielectric behavior was measured from 20 to 200 °C . Corona poling on the samples was carried out at DC field 80 MV/m and 80 °C . Pyroelectric response and thermally stimulated current were measured from the current through the electrode irradiated by a pulsed semiconductor laser .

Results or Outcomes

A large dielectric constant and dielectric relaxation strength (Δε = 17 at 110 °C) were observed in the α-relaxation region . Ferroelectric D–E hysteresis loop was observed under high electric field, and the remanent polarization and coercive field at 40 °C were 15 mC/m 2 and 155 MV/m, respectively . A pyroelectric constant of about 6 μC/m 2 K was observed, which was stable up to near the poling temperature . The ferroelectricity in poly(vinyl trifluoroacetate) stems from the rotation of molecular chains in its paracrystals and orientation of the CF2 dipoles .

Synthesis of Syndiotactic Poly(vinyl alcohol) from Fluorine-Containing Vinyl Esters

Scientific Field

Polymer Chemistry

Summary of Application

Radical polymerization of vinyl pivalate (VPi), vinyl trifluoroacetate (VTFAc), and other fluorine-containing vinyl esters was carried out and the tacticity of the resulting polymers was determined by 1H or 13C NMR analysis of poly(vinyl alcohol) (PVA) derived from the original polymers .

Results or Outcomes

The order of diad syndiotacticity of the polymers was poly(VTFAc) (57%)<poly(VPi) (60%)<poly-2, poly-3, poly-4 (61-62%)<poly-l (65%), suggesting that steric and electrostatic effects of the fluorine-containing side groups of monomers influence the syndiotactic specificity of propagation reaction . The difference of activation enthalpy (l!,H+) and activation entropy (l!,S+) between isotactic and syndiotactic propagations in bulk polymerization of 1 were estimated to be 460 cal mol- 1 and 0.2 cal deg- 1 mol - 1, respectively .

Polymerization Tools

Scientific Field

Polymer Science

Summary of Application

Vinyl trifluoroacetate is used as a polymerization tool in the production of various polymers . It is often used in the synthesis of polymers due to its reactivity and the presence of the trifluoroacetate group, which can introduce desirable properties into the polymer .

Methods of Application

The specific methods of application can vary widely depending on the specific polymer being synthesized . However, it typically involves the initiation of a polymerization reaction in which vinyl trifluoroacetate is one of the monomers .

Results or Outcomes

The outcomes of these polymerization reactions are diverse, as they can lead to a wide range of polymers with varying properties . The specific properties of the resulting polymer can be influenced by factors such as the other monomers used in the reaction, the reaction conditions, and the specific polymerization technique used .

Synthesis of Biologically Active Sugar Derivatives

Scientific Field

Bioorganic Chemistry

Summary of Application

Vinyl trifluoroacetate has been used in the enzymatic selective transesterification of divinyl esters of dicarboxylic acids to prepare O-vinyl dicarboxylate esters of a wide range of sugars and biologically-active sugar derivatives . This includes compounds such as ribavirin, cytarabine, and fluorodeoxyuridine .

Methods of Application

The method involves the use of enzymes to selectively transesterify divinyl esters of dicarboxylic acids with sugars or sugar derivatives . This results in the formation of O-vinyl dicarboxylate esters .

Results or Outcomes

The outcome of this method is the synthesis of a wide range of biologically active sugar derivatives . These compounds have potential applications in various areas of bioorganic chemistry and medicinal chemistry .

Use in Common Chemical Products

Scientific Field

Chemical Engineering

Summary of Application

Vinyl trifluoroacetate is found in a wide range of common chemical products . Due to the robustness of the C-F bonds, fluorinated compounds have been incorporated into numerous compounds in countless products and applications .

Methods of Application

The specific methods of application can vary widely depending on the specific product being produced . However, it typically involves the use of vinyl trifluoroacetate as a component in the formulation of the product .

Results or Outcomes

The outcomes of these applications are diverse, as they can lead to a wide range of products with varying properties . The specific properties of the resulting product can be influenced by factors such as the other components used in the formulation, the production conditions, and the specific production technique used .

Synthesis of Silver Nanostructures

Scientific Field

Nanotechnology

Summary of Application

While the specific use of Vinyl trifluoroacetate in the synthesis of silver nanostructures is not explicitly mentioned, the synthesis of silver nanostructures is a significant area of research in nanotechnology . These nanostructures have potential applications in various fields such as photoelectric, bio-sensing, catalysis, antibacterial and other fields .

Methods of Application

The specific methods of application can vary widely depending on the specific nanostructure being synthesized . However, it typically involves the use of a reducing agent to reduce silver ions to silver atoms, which then aggregate to form nanostructures .

Results or Outcomes

The outcomes of these synthesis reactions are diverse, as they can lead to a wide range of silver nanostructures with varying properties . The specific properties of the resulting nanostructure can be influenced by factors such as the other components used in the reaction, the reaction conditions, and the specific synthesis technique used .

Safety And Hazards

Vinyl trifluoroacetate is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool .

Relevant Papers

The paper “RAFT/MADIX (co)polymerization of vinyl trifluoroacetate: a means to many ends” presents the RAFT/MADIX (co)polymerization of vinyl trifluoroacetate (VTFAc) and discusses the specific properties of the resulting polymers .

properties

IUPAC Name

ethenyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGRMWIREQJHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25748-85-0
Record name Acetic acid, 2,2,2-trifluoro-, ethenyl ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90195813
Record name Vinyl trifluoroacetate
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Molecular Weight

140.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pale yellow or colorless liquid; bp = 39-40 deg C; Stabilized with 3,5-Di-tert-butylcatechol; [Alfa Aesar MSDS]
Record name Vinyl trifluoroacetate
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Product Name

Vinyl trifluoroacetate

CAS RN

433-28-3
Record name Ethenyl 2,2,2-trifluoroacetate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyl trifluoroacetate
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Record name Vinyl trifluoroacetate
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Record name Vinyl trifluoroacetate
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Record name VINYL TRIFLUOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
506
Citations
CR Bohn, JR Schaefgen… - Journal of Polymer …, 1961 - Wiley Online Library
… Vinyl trifluoroacetate was prepared hy the procedure of Howk and Polymerizations were … of vinyl trifluoroacetate were treated with a combination of aluminum triisobutyl (0.5 mmole) and …
Number of citations: 348 onlinelibrary.wiley.com
HC Haas, ES Emerson… - Journal of Polymer …, 1956 - Wiley Online Library
… presence of acetaldehyde because of the ease with which vinyl trifluoroacetate hydrolyzes. … Vinyl trifluoroacetate and vinyl acetate were polymerized in bulk at 60C. (0.1% benzoyl per…
Number of citations: 89 onlinelibrary.wiley.com
K Yamaura, M Tada, T Tanigami… - Journal of applied …, 1986 - Wiley Online Library
In order to study the influence of the stereoreguralities of polymer chains on the mechanical properties of films of poly(vinyl alcohol) (PVA) (VTFA) derived from vinyl trifluoroacetate, the …
Number of citations: 35 onlinelibrary.wiley.com
E Girard, X Liu, JD Marty, M Destarac - Polymer Chemistry, 2014 - pubs.rsc.org
… Surprisingly, the controlled radical polymerization of fluorinated vinyl esters had never been reported in the literature until a recent report from our group where vinyl trifluoroacetate was …
Number of citations: 29 pubs.rsc.org
BS Williams, MD Leatherman, PS White… - Journal of the …, 2005 - ACS Publications
… The corresponding vinyl trifluoroacetate (CH 2 CHO 2 CCF 3 , VA f ) complex, [(N∧N)PdMe(η 2 -C 2 H 3 (OAc f ))][SbF 6 ] (5, OAc f = O 2 CCF 3 ) can be similarly generated from 2b and …
Number of citations: 143 pubs.acs.org
K Yamaura, K Hirata, S Tamura… - Journal of Polymer …, 1985 - Wiley Online Library
The dilute‐solution behavior of poly(vinyl alcohol) (PVA VTFA ), derived from vinyl trifluoroacetate, in water‐dimethylsulfoxide (DMSO) mixtures was investigated. With solvent mixtures …
Number of citations: 19 onlinelibrary.wiley.com
S Matsuzawa, K Yamaura, H Noguchi… - Die Makromolekulare …, 1973 - Wiley Online Library
Vinyl trifluoroacetate was polymerized by free radicals in various kinds of solvents at temperatures between +60 and ‐40C. The syndiotactic and isotactic diad contents of the polymer …
Number of citations: 30 onlinelibrary.wiley.com
KC Ramey, ND Field - Journal of Polymer Science Part B …, 1965 - Wiley Online Library
… Sample I1 was prepared from the free radical polymerization of vinyl trifluoroacetate at 65OC. using azobisisobutyronitrile, and sample I11 was prepared from poly (viny1 methyl ether) …
Number of citations: 48 onlinelibrary.wiley.com
K Yamada, T Nakano, Y Okamoto - Polymer journal, 1998 - nature.com
… Radical polymerization of vinyl pivalate (VP), vinyl trifluoroacetate (VTEAc), vinyl 2.2-bis(trifluoro… T“ VPi and vinyl trifluoroacetate (VTFAc) are known to lead to the polymers with higher …
Number of citations: 51 www.nature.com
F Mikes, H Teng, Y Koike… - Journal of Polymer …, 2012 - Wiley Online Library
… Thus, when vinyl trifluoroacetate and vinyl pentafluorobenzoate are copolymerized with … the copolymerizations of HFIB with vinyl trifluoroacetate (VTFA) and also with VPFB (Scheme 1). …
Number of citations: 2 onlinelibrary.wiley.com

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